(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum
Description
(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum, also known as platinum(II) acetylacetonate (CAS: 15170-57-7), is a platinum(II) complex with two acetylacetonate (pentane-2,4-dionato, or acac) ligands and two chlorine atoms in a square-planar coordination geometry . The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 5.7236(7) Å, b = 7.0751(9) Å, c = 7.942(1) Å, and angles α = 81.001°, β = 70.010°, γ = 66.231° . It is synthesized by slow evaporation from a methanol-acetonitrile solution and is commercially available .
This complex is widely utilized in catalysis, materials science, and precursor chemistry due to its stability and solubility in organic solvents . Its acetylacetonate ligands enhance volatility, making it suitable for chemical vapor deposition (CVD) processes in thin-film fabrication .
Properties
CAS No. |
65849-18-5 |
|---|---|
Molecular Formula |
C10H16Cl2O4Pt |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
dichloroplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
InChI Key |
COSXMBUPQPBXPC-VGKOASNMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Pt]Cl |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Pt]Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone (pentane-2,4-dione) under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the platinum center. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum, also known as Dichlorobis(pentane-2,4-dionato)platinum, is a coordination complex with the molecular formula C10H16Cl2O4Pt . Research on platinum complexes, including those with pentanedionate ligands, reveals their applications across various scientific fields .
Scientific Research Applications
Although specific case studies and comprehensive data tables for this compound are not available in the search results, research findings related to similar compounds suggest potential applications in catalysis, materials science, medicinal chemistry, and biological studies.
Catalysis: Platinum complexes are used as catalysts in various organic transformations. Platinum(II) complexes have demonstrated activity in the methoxycarbonylation of acetylene to methyl acrylate .
Materials Science: Platinum complexes can be used in the synthesis of advanced materials like metal-organic frameworks (MOFs) and coordination polymers, useful for gas storage, separation, and sensing.
Medicinal Chemistry: Platinum compounds are investigated for potential use in medicinal chemistry, specifically in the development of metal-based drugs and diagnostic agents.
Biological Studies: These compounds are used in biological studies to understand the interactions of metal complexes with biomolecules and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Observations :
Ligand Effects on Reactivity and Stability: Acetylacetonate (acac) ligands in the target compound provide strong chelation, enhancing thermal stability and solubility in non-polar solvents compared to amine or nitrile-based ligands . Chloride ligands in cisplatin and dichlorido-bis[2-(2,4-difluorophenyl)pyridine]platinum(II) increase aqueous solubility but reduce volatility, limiting their use in CVD .
Coordination Geometry :
- All listed complexes adopt a square-planar geometry typical of Pt(II). However, the diene ligand in [PtCl₂(C₈H₁₂)] introduces strain, altering reactivity in cycloaddition reactions .
Applications :
- Catalysis : The target compound and bis(benzonitrile)dichloroplatinum(II) are preferred in homogeneous catalysis due to ligand lability, whereas cisplatin is pharmacologically focused .
- Medical Use : Cisplatin and its derivatives (e.g., oxaliplatin) exhibit anticancer activity via DNA crosslinking, but the target compound lacks significant bioactivity .
Comparative Pharmacological and Industrial Data
Table 2: Pharmacological and Industrial Performance
Key Observations :
Novel diaminocyclohexane-platinum complexes show 17-fold higher potency than cisplatin, emphasizing ligand-driven bioactivity .
Thermal and Volatility Profiles :
- The acac ligands in the target compound enable high volatility, critical for CVD applications, unlike cisplatin or amine-based complexes .
Q & A
Basic Research Questions
Q. How can (Dichlorine)bis(pentane-2,4-dionato-O,O')platinum be synthesized and purified for crystallographic studies?
- Methodological Answer : The compound is typically synthesized by reacting platinum(II) precursors with pentane-2,4-dione (acetylacetone) in a coordinating solvent. Single crystals suitable for X-ray diffraction are obtained via slow evaporation from a methanol/acetonitrile mixture . Purification involves recrystallization to remove unreacted ligands or metal residues. Thermal stability (melting point: 250–252°C) and solubility in halogenated solvents (e.g., CHCl₃) should guide solvent selection .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation and skin contact due to its R20/21/22 hazard classification (harmful if inhaled, in contact with skin, or swallowed). Work in a fume hood with local exhaust ventilation. Dispose of waste via certified chemical waste protocols, as it is stable under ambient conditions but may release toxic fumes upon decomposition .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. Use SHELXL for refinement, ensuring R-factors < 0.05. The triclinic P1 space group (a = 5.7236 Å, b = 7.0751 Å, c = 7.942 Å) and coordination geometry (Pt center with two O,O’-chelating acetylacetonate ligands) should be validated against CCDC reference data (e.g., CCDC 1267/3425) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing ligand substitution dynamics in this complex?
- Methodological Answer : Use multinuclear NMR (¹⁹⁵Pt, ¹H, ¹³C) to monitor ligand exchange kinetics. Pt(II) complexes exhibit distinct ¹⁹⁵Pt chemical shifts (~0 to -3000 ppm) sensitive to coordination geometry. Pair with IR spectroscopy to track ν(C=O) stretching frequencies (1600–1700 cm⁻¹), which shift upon ligand substitution. For electronic transitions, UV-Vis spectroscopy in CH₂Cl₂ reveals d-d transitions (λ ~ 300–400 nm) .
Q. How does the electronic structure of this complex influence its catalytic activity in oxidation reactions?
- Methodological Answer : The square-planar geometry and strong-field acetylacetonate ligands stabilize the Pt(II) center, enabling oxidative addition reactions. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map frontier molecular orbitals to predict reactivity. Experimentally, cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals redox potentials linked to catalytic turnover .
Q. What computational tools are recommended for modeling the ligand-field effects in this platinum complex?
- Methodological Answer : Use ADF or GAMESS for DFT-based ligand-field analysis. The angular overlap model (AOM) parametrizes σ- and π-donor/acceptor interactions between Pt(II) and acetylacetonate ligands. Compare computed bond lengths (Pt–O ~ 2.0 Å) and angles (O–Pt–O ~ 90°) with SCXRD data to validate models .
Q. How can researchers resolve contradictions in reported bond distances or angles across different crystallographic studies?
- Methodological Answer : Discrepancies often arise from temperature effects, disorder, or refinement protocols. Re-analyze raw diffraction data using WinGX or Olex2 with updated scattering factors. Apply Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing metric parameters. Cross-reference with neutron diffraction data if proton positions are ambiguous .
Q. What strategies optimize the use of this complex in environmental sensing applications (e.g., pollutant detection)?
- Methodological Answer : Functionalize the acetylacetonate ligands with fluorophores or redox-active groups to enhance selectivity for target analytes (e.g., perchlorate). Use luminescence quenching assays or electrochemical impedance spectroscopy (EIS) to detect binding events. Stability in aqueous media can be improved by encapsulating the complex in polymeric matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
